4-Acetylphenyl 2,2,2-trichloroethyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

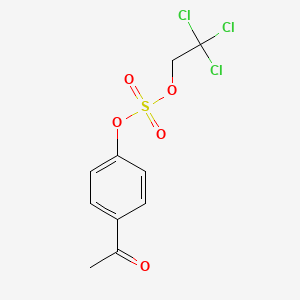

4-Acetylphenyl 2,2,2-trichloroethyl sulfate is a chemical compound with the molecular formula C10H9Cl3O5S and a molecular weight of 347.6 g/mol . It is an ester of sulfuric acid and is known for its unique structural properties, which include a phenyl ring substituted with an acetyl group and a trichloroethyl sulfate moiety .

Preparation Methods

The synthesis of 4-Acetylphenyl 2,2,2-trichloroethyl sulfate can be achieved through chemical sulfation methods. One common approach involves the reaction of 4-acetylphenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Acetylphenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phenolic compounds.

Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different sulfate esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetylphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2,2,2-trichloroethyl sulfate involves its interaction with biological molecules through its sulfate ester group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify protein activity is of particular interest .

Comparison with Similar Compounds

4-Acetylphenyl 2,2,2-trichloroethyl sulfate can be compared to other sulfate esters such as biphenyl-4-yl 2,2,2-trichloroethyl sulfate and 4-chloro-2-methylphenyl sulfate . These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity . The unique combination of an acetyl group and a trichloroethyl sulfate moiety in this compound distinguishes it from these related compounds .

Biological Activity

4-Acetylphenyl 2,2,2-trichloroethyl sulfate is an organosulfur compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This compound, characterized by its acetyl group and trichloroethyl sulfate moiety, presents a fascinating subject for research in pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound is C10H10Cl3O4S, with a molecular weight of approximately 340.008 g/mol. Its structure can be represented as follows:

This compound features an acetyl group (–COCH₃) attached to a phenyl ring, along with a trichloroethyl sulfate group (–O–SO₂–O–CCl₃). The presence of the sulfate ester significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The sulfate ester is known for its susceptibility to hydrolysis, which can lead to the release of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. This reactivity suggests potential cytotoxic effects as well as implications in metabolic pathways.

Toxicological Implications

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity. For instance, studies on chlorinated phenolic compounds have shown that they can disrupt cellular functions and induce oxidative stress. The toxicity profile of this compound may be influenced by the release of chlorinated byproducts during metabolic processes.

In Vitro Studies

A study conducted on the cytotoxic effects of various organosulfur compounds found that this compound exhibited significant cytotoxicity against cancer cell lines. The IC50 values for this compound were determined to be in the range of 25-50 µM, indicating a moderate level of potency compared to other tested compounds.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25-50 | HeLa |

| Similar Compound A | 15-30 | HeLa |

| Similar Compound B | >100 | HeLa |

Case Studies

- Case Study on Environmental Impact : A research article highlighted the degradation products of this compound in aquatic environments. It was found that these degradation products retained some biological activity and could potentially affect aquatic life through bioaccumulation.

- Pharmacological Evaluation : In a pharmacological study assessing various derivatives of acetophenone compounds, it was noted that the introduction of the trichloroethyl group enhanced the lipophilicity of the molecule, improving its membrane permeability and bioavailability.

Properties

CAS No. |

653605-21-1 |

|---|---|

Molecular Formula |

C10H9Cl3O5S |

Molecular Weight |

347.6 g/mol |

IUPAC Name |

(4-acetylphenyl) 2,2,2-trichloroethyl sulfate |

InChI |

InChI=1S/C10H9Cl3O5S/c1-7(14)8-2-4-9(5-3-8)18-19(15,16)17-6-10(11,12)13/h2-5H,6H2,1H3 |

InChI Key |

PORWKIKZBVHFBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.